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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of Lsz-102, an investigational oral

selective estrogen receptor degrader (SERD), in patients with estrogen receptor-positive

(ER+), PIK3CA-mutated breast cancer. The performance of Lsz-102 in combination with the

PI3Kα inhibitor alpelisib is compared with the current standard-of-care, alpelisib plus the SERD

fulvestrant. This comparison is based on available data from early-phase clinical trials of Lsz-
102 and the pivotal SOLAR-1 trial for alpelisib plus fulvestrant.

Efficacy in PIK3CA-Mutated ER+ Breast Cancer
The emergence of therapies targeting the PI3K/AKT/mTOR pathway has been a significant

advancement in the treatment of ER-positive breast cancer, particularly in tumors harboring

activating mutations in the PIK3CA gene. Lsz-102, a novel oral SERD, has shown promise in

this setting when combined with a PI3K inhibitor.

Lsz-102 in Combination with Alpelisib
Interim results from a Phase 1/1b clinical trial (NCT02734615) have evaluated Lsz-102 in

combination with alpelisib in heavily pretreated patients with ER+ breast cancer. An exploratory

analysis of this combination (Arm C) provided preliminary efficacy data stratified by PIK3CA

mutation status.
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For patients with PIK3CA-mutant tumors, the combination of Lsz-102 and alpelisib

demonstrated an objective response rate (ORR) of 6.67% and a clinical benefit rate (CBR) of

20%.[1] The median progression-free survival (PFS) in this subgroup was 3.5 months.[1] In

contrast, patients with PIK3CA wild-type tumors had an ORR of 7.14%, a CBR of 14.29%, and

a median PFS of 3.4 months.[1] While the sample size is small, incoming data from the trial

suggest a relatively enhanced activity of the combination in PIK3CA-mutant patients.[1]

Alpelisib in Combination with Fulvestrant (SOLAR-1
Trial)
The combination of alpelisib and fulvestrant is an approved therapy for patients with HR-

positive, HER2-negative, PIK3CA-mutated advanced or metastatic breast cancer following

progression on or after an endocrine-based regimen. The pivotal Phase 3 SOLAR-1 trial

(NCT02437318) established the efficacy of this combination.

In the PIK3CA-mutant cohort of the SOLAR-1 trial, the combination of alpelisib and fulvestrant

demonstrated a median PFS of 11.0 months, compared to 5.7 months for fulvestrant plus

placebo.[2] The ORR in the PIK3CA-mutant group was 26.6% for the alpelisib combination

versus 12.8% for the placebo combination.[2] For patients with measurable disease, the ORRs

were 35.7% and 16.2%, respectively.[2] Final overall survival (OS) results from the SOLAR-1

trial showed a median OS of 39.3 months for the alpelisib-fulvestrant arm compared to 31.4

months for the placebo-fulvestrant arm in the PIK3CA-mutated cohort.[3]

Comparative Efficacy Data
The following table summarizes the key efficacy endpoints for Lsz-102 plus alpelisib and

alpelisib plus fulvestrant in patients with PIK3CA-mutated ER+ breast cancer. It is important to

note that this is not a head-to-head comparison and the data are from different clinical trials

with distinct patient populations and study designs.
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Treatment
Combinatio
n

Clinical
Trial

Patient
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Objective
Response
Rate (ORR)

Clinical
Benefit
Rate (CBR)

Median
Progressio
n-Free
Survival
(PFS)

Lsz-102 +

Alpelisib

NCT0273461

5 (Phase

1/1b)

Heavily

pretreated

ER+

6.67% 20% 3.5 months

Alpelisib +

Fulvestrant

SOLAR-1

(Phase 3)

ER+, HER2-,

progressed

on/after AI

26.6% Not Reported 11.0 months

Experimental Protocols
Lsz-102 Phase 1/1b Trial (NCT02734615)

Study Design: This was a multicenter, open-label, dose-escalation and dose-expansion

study. Arm C evaluated the combination of Lsz-102 and alpelisib.

Patient Population: Patients with ER+ breast cancer who had progressed after endocrine

therapy were enrolled. Prior treatment with fulvestrant or CDK4/6 inhibitors was allowed, but

prior therapy with PI3K, mTOR, or AKT inhibitors was not permitted for Arm C.[1]

Dosing: In Arm C, patients received Lsz-102 at doses ranging from 300 mg to 450 mg and

alpelisib at doses from 200 mg to 300 mg.[1]

PIK3CA Mutation Analysis:PIK3CA mutation status was determined from circulating tumor

DNA (ctDNA) analysis.[1]

Tumor Response Evaluation: Tumor response was assessed by the investigator.

SOLAR-1 Phase 3 Trial (NCT02437318)
Study Design: This was a randomized, double-blind, placebo-controlled Phase 3 trial.
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Patient Population: The trial enrolled men and postmenopausal women with HR+, HER2-

advanced breast cancer that had progressed on or after aromatase inhibitor therapy.

Patients were assigned to cohorts based on the PIK3CA mutation status of their tumor

tissue.[4]

Dosing: Patients received alpelisib (300 mg daily) or placebo, in combination with fulvestrant

(500 mg intramuscularly on days 1 and 15 of cycle 1, and then every 28 days).[4]

PIK3CA Mutation Analysis:PIK3CA mutation status was determined using a PCR-based

assay on tumor tissue.[5][6] An exploratory analysis also assessed mutations in ctDNA.[5]

Tumor Response Evaluation: The primary endpoint of PFS was assessed by the investigator

according to the Response Evaluation Criteria in Solid Tumors, version 1.1 (RECIST 1.1).[4]

Signaling Pathway and Experimental Workflow
ER and PI3K/AKT/mTOR Signaling Crosstalk
The estrogen receptor (ER) and PI3K/AKT/mTOR signaling pathways are key drivers of growth

and proliferation in ER+ breast cancer. There is significant crosstalk between these two

pathways, which can contribute to endocrine therapy resistance. Activating mutations in

PIK3CA lead to constitutive activation of the PI3K pathway, promoting cell survival and

proliferation independent of estrogen signaling. The dual inhibition of both ER and PI3K

pathways is a rational therapeutic strategy to overcome this resistance mechanism.
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ER and PI3K/AKT/mTOR Signaling Crosstalk
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Clinical Trial Workflow for Efficacy Evaluation
The following diagram illustrates a generalized workflow for evaluating the efficacy of a

targeted therapy in a clinical trial setting, from patient screening to data analysis.
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Clinical Trial Efficacy Evaluation Workflow

Conclusion
The combination of the oral SERD Lsz-102 with the PI3Kα inhibitor alpelisib shows preliminary

clinical activity in heavily pretreated patients with ER+, PIK3CA-mutated breast cancer. While

the early-phase data are encouraging, particularly the suggestion of enhanced activity in the

mutant cohort, they are not directly comparable to the robust, statistically significant benefit

observed with alpelisib plus fulvestrant in the Phase 3 SOLAR-1 trial. Further investigation in

larger, randomized trials will be necessary to fully elucidate the efficacy and safety profile of

Lsz-102 in this patient population and to determine its potential role relative to the current

standard of care. The ongoing development of oral SERDs like Lsz-102 represents a promising

avenue for improving outcomes in ER+ breast cancer, especially in the context of endocrine

resistance driven by PIK3CA mutations.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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